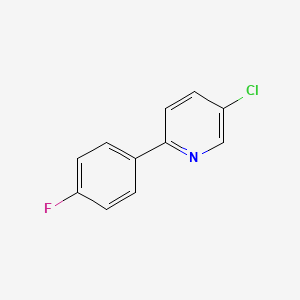

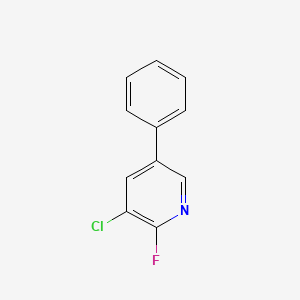

3-氯-2-氟-5-苯基吡啶

描述

3-Chloro-2-fluoro-5-phenylpyridine is a chemical compound with the molecular formula C11H7ClFN . It is a halogenated pyridine derivative and a fluorinated building block .

Synthesis Analysis

The synthesis of 3-Chloro-2-fluoro-5-phenylpyridine involves complex chemical reactions . It is a part of the broader field of fluorinated pyridines synthesis, which includes the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluoro-5-phenylpyridine is represented by the InChI code1S/C11H7ClFN/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-2-fluoro-5-phenylpyridine are complex and involve various stages . The compound is part of the broader field of fluorinated pyridines, which have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-2-fluoro-5-phenylpyridine is 207.63 . It should be stored at a temperature of 2-8°C .科学研究应用

π-缺陷杂环化合物的金属化

对包括氟吡啶在内的π-缺陷杂环化合物的金属化研究,突显了该领域的重要进展。例如,对3-氟吡啶金属化区域选择性的研究表明,化学选择性锂化可以在不同的条件下导致形成2,3-或3,4-二取代吡啶。这项研究强调了溶剂、温度和金属化剂在实现高区域选择性方面的重要性,这可能与涉及3-氯-2-氟-5-苯基吡啶的合成工艺有关 (Marsais & Quéguiner, 1983)。

氟化化合物在癌症研究中的应用

氟化化合物(如5-氟尿嘧啶(5-FU))在癌症化疗中的作用已被广泛综述,证明了它们在姑息治疗晚期癌症中的临床用处。这些化合物的合成、药理学和临床应用提供了氟化吡啶如何可用于开发新治疗剂的见解 (Heidelberger & Ansfield, 1963)。

用于高级材料的氟化卟啉

氟化卟啉由于其增强的光和氧化稳定性,在传感器、光子器件以及太阳能电池的组件等中找到了应用。这反映了氟化吡啶在开发具有特定光学和电子特性的功能材料方面的潜在用途 (Aggarwal et al., 2021)。

过渡金属化合物的NEXAFS研究

对过渡金属化合物(包括氧化物、氮化物、碳化物和硫化物)的NEXAFS研究揭示了它们的电子和结构性质。这一研究领域可能包括涉及3-氯-2-氟-5-苯基吡啶作为复杂材料合成中的前体或中间体的研究 (Chen, 1998)。

安全和危害

3-Chloro-2-fluoro-5-phenylpyridine is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing eye/face protection .

未来方向

The future directions in the field of 3-Chloro-2-fluoro-5-phenylpyridine and related compounds involve the development of new synthesis methods and the exploration of their potential applications . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . The interest towards the development of fluorinated chemicals has been steadily increasing .

作用机制

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the carbon atoms involved in the bond formation.

Mode of Action

In the context of Suzuki–Miyaura coupling, 3-Chloro-2-fluoro-5-phenylpyridine may interact with its targets (carbon atoms) through a palladium-catalyzed process . This process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways and structures.

Result of Action

The molecular and cellular effects of 3-Chloro-2-fluoro-5-phenylpyridine’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura coupling, the compound contributes to the formation of carbon–carbon bonds , which can lead to the synthesis of complex organic molecules.

Action Environment

The action, efficacy, and stability of 3-Chloro-2-fluoro-5-phenylpyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling process is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical groups.

属性

IUPAC Name |

3-chloro-2-fluoro-5-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNURWZUSQAEIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-5-phenylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

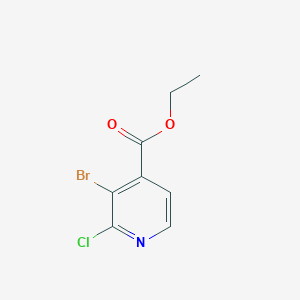

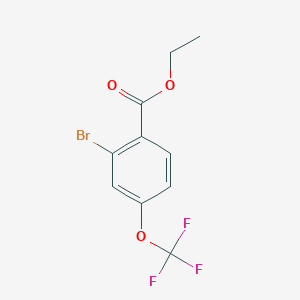

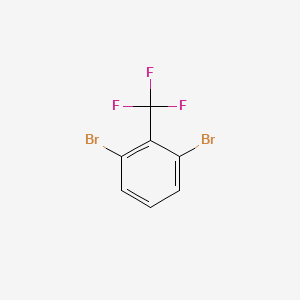

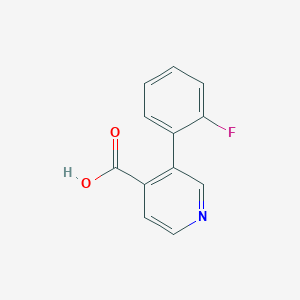

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。